molecular formula C9H11NO2 B15349017 4-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester

4-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester

Cat. No.: B15349017
M. Wt: 165.19 g/mol
InChI Key: QERRWDKLKOCOJQ-UHFFFAOYSA-N
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Description

4-Methyl-2-azabicyclo[320]hepta-3,6-diene-2-carboxylic acid methyl ester is a complex organic compound characterized by its bicyclic structure containing nitrogen and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-azabicyclo[32. Common synthetic routes may include:

  • Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization reactions.

  • Functional Group Interconversion: Conversion of functional groups to introduce the carboxylic acid moiety.

  • Esterification: Conversion of the carboxylic acid to its methyl ester derivative using methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Derivatives with different functional groups or atoms.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester exerts its effects depends on its specific application. It may involve interactions with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Bicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester: Lacks the methyl group at the 4-position.

  • 2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester: Lacks the methyl group at the 4-position and the nitrogen atom.

Uniqueness: 4-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester is unique due to the presence of both the nitrogen atom and the methyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 4-methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

InChI

InChI=1S/C9H11NO2/c1-6-5-10(9(11)12-2)8-4-3-7(6)8/h3-5,7-8H,1-2H3

InChI Key

QERRWDKLKOCOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2C1C=C2)C(=O)OC

Origin of Product

United States

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